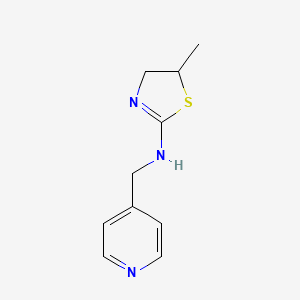

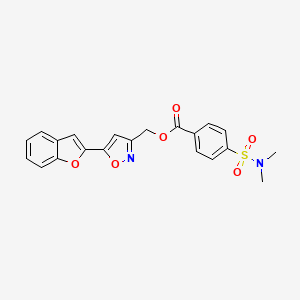

N-butyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-butyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a bioactive molecule that appears to be related to a class of compounds with potential anticancer activity. This particular molecule has not been directly studied in the provided papers, but its structure suggests it may share some pharmacological properties with related compounds.

Synthesis Analysis

The synthesis of related compounds, such as those in the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, involves the creation of a thiazole ring, which is a common feature in many pharmacologically active molecules. The lead compound 6b from this family has been synthesized and evaluated for its anticancer properties, showing high in vitro potency against both sensitive and resistant cancer cell lines . Although the exact synthesis of N-butyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is not detailed, it likely involves similar steps to introduce the thiazole moiety and the acetamide linkage.

Molecular Structure Analysis

The molecular structure of compounds within this class typically includes a thiazole ring and an acetamide group. The presence of a 4-methoxyphenyl group suggests potential for specific molecular interactions, such as hydrogen bonding or pi-stacking, which can be crucial for the biological activity of the molecule. The structure-activity relationships in these compounds are important for their potency and selectivity against cancer cells .

Chemical Reactions Analysis

The chemical reactivity of such compounds would be influenced by the functional groups present in the molecule. The thiazole ring and the acetamide moiety are likely to be key sites for interactions with biological targets. The thioether linkage in the compound suggests potential for redox reactions or as a site for metabolic transformations within biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-butyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide would be influenced by its molecular structure. The presence of the methoxy group could affect the molecule's lipophilicity, potentially enhancing its ability to cross cell membranes. The acetamide group could influence the compound's solubility and hydrogen-bonding capacity. These properties are crucial for the pharmacokinetic profile of the molecule, which determines its absorption, distribution, metabolism, and excretion in the body .

Scientific Research Applications

Pharmacophore Hybridization and Anticancer Properties

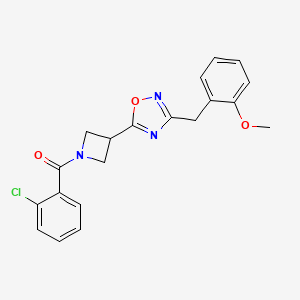

One significant application of the related compound, 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide, is in the realm of anticancer research. This compound was synthesized using a pharmacophore hybridization approach, which is widely used to create drug-like small molecules with anticancer properties. The compound demonstrated notable anticancer activity in vitro following the NCI DTP protocol for "60 lines screening" (Yushyn, Holota, & Lesyk, 2022).

Crystal Structures and Comparative Analysis

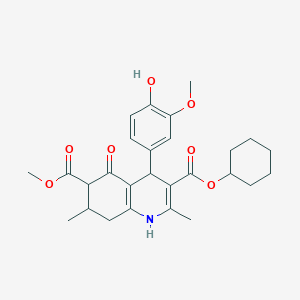

The crystal structures of closely related compounds, specifically (oxothiazolidin-2-ylidene)acetamides, have been described and compared with related structures, revealing insights into their molecular configurations and potential applications in various fields of scientific research, including medicinal chemistry (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Antimicrobial and Antifungal Properties

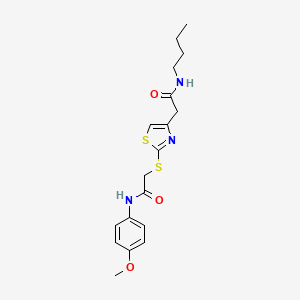

Compounds containing the thiadiazole structure have shown diverse applications, including antimicrobial and antifungal properties. The synthesis and preliminary study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives revealed their potential in addressing bacterial and fungal infections, showcasing the broader applicability of these compounds in therapeutic settings (Ameen & Qasir, 2017).

Antioxidant and Anti-inflammatory Effects

Derivatives of thiazol and thiazolidin have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. This research emphasizes the potential of such compounds in combating oxidative stress and inflammation, contributing to the treatment of various chronic diseases (Koppireddi et al., 2013).

properties

IUPAC Name |

N-butyl-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S2/c1-3-4-9-19-16(22)10-14-11-25-18(21-14)26-12-17(23)20-13-5-7-15(24-2)8-6-13/h5-8,11H,3-4,9-10,12H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIXSSQJTNGQDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid](/img/structure/B2505027.png)

![2-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2505028.png)

![Ethyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2505030.png)

![N-(2-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2505032.png)

![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide](/img/structure/B2505034.png)

![2-Chloro-N-[[2-(trifluoromethylsulfanyl)phenyl]methyl]acetamide](/img/structure/B2505036.png)

![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2505040.png)

![Methyl 4-(((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2505046.png)